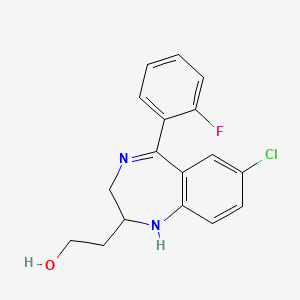

Bradykinin, 4-nitro-phe(5)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bradyquinina, 4-nitro-phe(5)- es un análogo sintético de la bradiquinina, un potente péptido vasoactivo que desempeña un papel crucial en diversos procesos fisiológicos, incluyendo la vasodilatación, la inflamación y la mediación del dolor. La modificación en la quinta posición con un grupo nitro en la fenilalanina mejora su actividad biológica y estabilidad, convirtiéndola en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Bradyquinina, 4-nitro-phe(5)- normalmente implica técnicas de síntesis de péptidos en fase sólida (SPPS). El método de Merrifield en fase sólida se utiliza comúnmente, donde la cadena peptídica se ensambla paso a paso en un soporte de resina sólida.

Métodos de producción industrial: La producción industrial de Bradyquinina, 4-nitro-phe(5)- sigue rutas sintéticas similares pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados, cromatografía líquida de alta resolución (HPLC) para la purificación y liofilización para obtener el producto final en forma estable .

Análisis De Reacciones Químicas

Tipos de reacciones: Bradyquinina, 4-nitro-phe(5)- experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones específicas.

Reducción: El péptido puede reducirse a sus correspondientes derivados de amina.

Sustitución: El grupo nitro puede sustituirse por otros grupos funcionales a través de una sustitución nucleofílica aromática.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Hidrogenación catalítica usando paladio sobre carbón (Pd/C) u otros agentes reductores.

Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.

Principales productos formados:

Oxidación: Derivados de amino del péptido.

Reducción: Formas reducidas del péptido con grupos amino.

Sustitución: Péptidos sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

Bradyquinina, 4-nitro-phe(5)- tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en las vías de señalización celular y las interacciones con los receptores.

Medicina: Se explora su potencial efecto terapéutico en el tratamiento de enfermedades inflamatorias, afecciones cardiovasculares y el manejo del dolor.

Industria: Se utiliza en el desarrollo de ensayos diagnósticos y agentes terapéuticos dirigidos a los receptores de bradiquinina

Mecanismo De Acción

El mecanismo de acción de Bradyquinina, 4-nitro-phe(5)- involucra la unión a los receptores de bradiquinina B1 y B2, que son receptores acoplados a proteínas G. Al unirse, activa las vías de señalización aguas abajo, incluida la vía de la fosfolipasa C (PLC), lo que lleva a la producción de trifosfato de inositol (IP3) y diacilglicerol (DAG). Estos segundos mensajeros dan como resultado la liberación de iones calcio y la activación de la proteína quinasa C (PKC), lo que finalmente lleva a la vasodilatación, el aumento de la permeabilidad vascular y las respuestas inflamatorias .

Compuestos similares:

Bradiquinina: El compuesto principal con una estructura similar pero sin la modificación nitro.

Calidina (Lys-bradiquinina): Un péptido relacionado con un residuo de lisina adicional en el N-terminal.

Des-Arg(9)-bradiquinina: Un metabolito de la bradiquinina con la arginina C-terminal eliminada

Unicidad: Bradyquinina, 4-nitro-phe(5)- es única debido a la presencia del grupo nitro, que aumenta su estabilidad y actividad biológica. Esta modificación permite estudios más precisos de las interacciones del receptor de bradiquinina y las vías de señalización, lo que la convierte en una herramienta valiosa tanto en la investigación básica como aplicada .

Comparación Con Compuestos Similares

Bradykinin: The parent compound with a similar structure but without the nitro modification.

Kallidin (Lys-bradykinin): A related peptide with an additional lysine residue at the N-terminus.

Des-Arg(9)-bradykinin: A metabolite of bradykinin with the C-terminal arginine removed

Uniqueness: Bradykinin, 4-nitro-phe(5)- is unique due to the presence of the nitro group, which enhances its stability and biological activity. This modification allows for more precise studies of bradykinin receptor interactions and signaling pathways, making it a valuable tool in both basic and applied research .

Propiedades

Número CAS |

57164-28-0 |

|---|---|

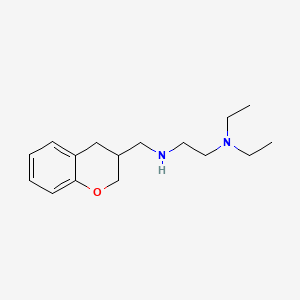

Fórmula molecular |

C50H72N16O13 |

Peso molecular |

1105.2 g/mol |

Nombre IUPAC |

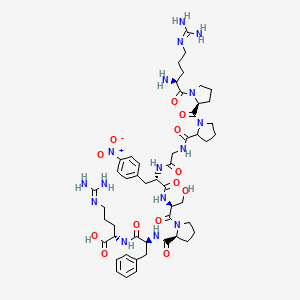

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C50H72N16O13/c51-32(11-4-20-56-49(52)53)45(73)65-24-8-15-39(65)47(75)64-23-6-13-37(64)43(71)58-27-40(68)59-34(26-30-16-18-31(19-17-30)66(78)79)41(69)62-36(28-67)46(74)63-22-7-14-38(63)44(72)61-35(25-29-9-2-1-3-10-29)42(70)60-33(48(76)77)12-5-21-57-50(54)55/h1-3,9-10,16-19,32-39,67H,4-8,11-15,20-28,51H2,(H,58,71)(H,59,68)(H,60,70)(H,61,72)(H,62,69)(H,76,77)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37?,38-,39-/m0/s1 |

Clave InChI |

SUEBONSZXJWFIE-NRUUKNHRSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2CCCC2C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-Tert-butyl-4-(2-hydroxyethoxy)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12732879.png)

![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12732939.png)